molecular formula C9H4BrFO2S B1375972 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 826995-60-2

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1375972
CAS No.: 826995-60-2
M. Wt: 275.1 g/mol
InChI Key: PXGFZIQMCBVBMJ-UHFFFAOYSA-N
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Description

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid (CAS#: 826995-57-7) is a fluorinated and brominated benzothiophene derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile chemical building block for the exploration of novel therapeutic agents. While specific biological data for this compound is not widely published, research on closely related heterocyclic carboxamide derivatives has highlighted their potential as potent anti-norovirus agents . These compounds are investigated for their ability to inhibit viral replication, with some analogs demonstrating activity in a murine norovirus model . The presence of both bromine and fluorine substituents on the benzo[b]thiophene scaffold is a critical structural feature, as halogen atoms are known to influence a molecule's electronic properties, metabolic stability, and binding affinity in drug discovery . The carboxylic acid functional group provides a key site for further synthetic modification, allowing researchers to create amide derivatives for structure-activity relationship (SAR) studies . This compound is an invaluable tool for researchers developing new molecular entities, particularly in the areas of antiviral and infectious disease research. The physical properties of this compound are estimated; for instance, a very close structural analog, 6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid, has a calculated molecular weight of 275.09 g/mol and a density of 1.884 g/cm³ . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGFZIQMCBVBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30837225
Record name 4-Bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30837225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826995-60-2
Record name 4-Bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30837225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of benzo[b]thiophene derivatives, followed by carboxylation. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and reactivity in pharmaceutical intermediates.

Reaction Conditions Products Yield References
Ethanol + Thionyl chloride (reflux)Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate58–83%
Methanol + EDC·HCl/DMAP (room temp)Methyl ester derivative40–42%

Key observations:

  • Thionyl chloride efficiently activates the carboxylic acid for ester formation, with yields improving under reflux conditions .

  • Ethyl and methyl esters are commonly synthesized for further derivatization in drug discovery.

Amide Bond Formation

The carboxylic acid participates in amide coupling reactions, enabling integration into peptidomimetics and kinase inhibitors.

Coupling Reagents Amine Component Application References
EDC·HCl + DMAP6-Fluorobenzo[d]thiazol-2-amineAnti-norovirus agents
HATU/DIPEASubstituted anilinesProtein kinase inhibitors

Notable example:

  • Coupling with 6-fluorobenzo[d]thiazol-2-amine produced a hybrid compound showing 70-fold increased anti-norovirus activity compared to the parent acid .

Halogen-Based Cross-Coupling Reactions

The bromine atom serves as a site for palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Conditions Products Yield References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (90°C)Aryl/heteroaryl derivatives60-85%
Ullmann-type S-arylationCuBr, Et₃N, DMF (90°C)Benzo[b]thiolane derivatives77–91%

Mechanistic insights:

  • Copper-catalyzed S-arylation proceeds via a Cu(I)/Cu(III) redox cycle, with Et₃N enhancing nucleophilicity of the thiolate intermediate .

  • Bromine's position at C4 influences regioselectivity in coupling reactions.

Functional Group Interconversion

The fluorine atom participates in selective substitution reactions under controlled conditions.

Reaction Conditions Products Yield References
Nucleophilic aromatic substitutionKOH, DMSO, 120°CHydroxy derivatives<30%
Fluorine retentionAcidic/basic hydrolysisStable under mild conditionsN/A

Key limitations:

  • Fluorine exhibits lower reactivity compared to bromine in substitution reactions, requiring harsh conditions for displacement.

Biological Activity Modulation

Structural modifications correlate with enhanced pharmacological properties:

Derivative EC₅₀ (Norovirus) CC₅₀ (Cytotoxicity) Selectivity Index
Parent carboxylic acid37 µM>100 µM>2.7
Hybrid amide (4b)0.53 µM225 µM425

The 4-bromo-6-fluoro substitution pattern enhances target binding affinity while maintaining metabolic stability .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C without melting .

  • pH sensitivity : Stable in neutral conditions; decarboxylation observed under strong acidic/basic conditions .

  • Light sensitivity : Requires storage in amber containers due to potential S-oxidation .

This comprehensive analysis underscores the compound's utility as a multifunctional building block in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid is C₉H₄BrF O₂S, with a molar mass of approximately 275.09 g/mol. The compound features a benzo[b]thiophene core, characterized by the presence of bromine and fluorine substituents at the 4 and 6 positions, respectively, along with a carboxylic acid functional group at the 2 position. This unique arrangement imparts distinct chemical properties that make it suitable for various applications.

Medicinal Chemistry

This compound is primarily utilized as a building block in the development of novel pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively:

  • Enzyme Inhibition : It has been studied as an inhibitor of branched-chain alpha-ketoacid dehydrogenase kinase (BCKDK), which plays a crucial role in metabolic pathways related to branched-chain amino acids. Inhibition of this enzyme may provide therapeutic benefits in metabolic disorders such as diabetes and obesity .
  • Anti-inflammatory and Anticancer Properties : Research indicates potential applications in treating inflammatory diseases and certain cancers due to its ability to modulate specific signaling pathways.

Material Science

The compound's unique properties make it valuable in material science:

  • Organic Semiconductors : It is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties imparted by halogen substitutions .
  • Advanced Materials : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for various industrial applications.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate:

  • Synthesis of Complex Molecules : It is used in the synthesis of more complex heterocycles and can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.

Case Studies

  • Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, highlighting its potential as a lead compound in drug discovery.
  • Material Science Innovations : Research on incorporating this compound into polymer blends showed improved mechanical properties and thermal stability, making it suitable for applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Source
4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid - 4-Br, 6-F, 2-COOH 275.10 (calculated) Fluorinated, potential kinase inhibitor CymitQuimica
5-Bromobenzo[b]thiophene-2-carboxylic acid - 5-Br, 2-COOH - DYRK1A inhibitor research Ambinter
4-Cyanobenzo[b]thiophene-2-carboxylic acid - 4-CN, 2-COOH - Electron-withdrawing cyano group Ambinter
4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid 1415564-52-1 4-Br, 6-CN, 2-COOH 282.11 High purity (97%), discontinued CymitQuimica
4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid 88791-16-6 4-Br, 7-OCH₃, 2-COOH 287.13 Methoxy group enhances solubility LookChem
4-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid 1935399-97-5 4-Br, 6-CH₃, 2-COOH 271.13 Methyl group increases lipophilicity Supplier listings
Key Observations:

Electronic Effects: The 6-fluoro substituent in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to analogs with electron-donating groups (e.g., 6-CH₃ in or 7-OCH₃ in ).

Solubility and Lipophilicity :

  • The 7-methoxy analog () likely has improved aqueous solubility due to hydrogen-bonding capacity, whereas the 6-methyl derivative () is more lipophilic, favoring membrane permeability.

Biological Activity

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C₉H₅BrFNO₂S
  • Molecular Weight : 276.11 g/mol
  • CAS Number : 1723-27-9

The biological activity of this compound is primarily linked to its interaction with prostaglandin receptors, particularly EP2 and EP4. These receptors are known to play crucial roles in inflammatory responses and cancer progression. The compound has been shown to modulate cAMP levels through G-protein-coupled receptor signaling pathways, impacting various downstream effects such as immune response modulation and tumor cell survival .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action is particularly relevant in the context of chronic inflammatory diseases and cancer .

Antitumor Activity

The compound has demonstrated potential antitumor activity in various cancer models. It appears to inhibit tumor cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways like PI3K/AKT and MAPK .

Data Table: Biological Activities Summary

Activity Effect Mechanism Reference
Anti-inflammatoryInhibition of cytokine productionModulation of EP2/EP4 signaling
AntitumorInhibition of cell proliferationActivation of apoptosis pathways
Immune modulationSuppression of T-cell activationAltered cAMP levels affecting immune cell function

Case Study 1: Inhibition of Tumor Growth

In a study examining the effects on neuroblastoma cells, this compound was found to significantly reduce cell viability and promote apoptosis. The study highlighted the importance of EP receptor modulation in enhancing antitumor efficacy, suggesting that this compound could be a candidate for further therapeutic development against neuroblastoma .

Case Study 2: Modulation of Immune Responses

Another study focused on the compound's ability to modulate immune responses in a model of cervical cancer. The results indicated that treatment with this compound led to decreased levels of IL-12 and TNF-α in immune cells, thereby contributing to an immunosuppressive environment conducive to tumor growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves halogenation and functionalization of benzo[b]thiophene precursors. For bromo-fluoro derivatives, regioselective electrophilic substitution is critical. For example, bromination at the 4-position can be achieved using bromine in acetic acid, while fluorination at the 6-position may employ fluorinating agents like Selectfluor™ under controlled conditions. The carboxylic acid group is often introduced via oxidation of a methyl or aldehyde substituent using KMnO₄ or CrO₃ . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity, as noted for structurally similar compounds .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is validated using HPLC (reverse-phase C18 columns with UV detection at 254 nm) and GC-MS for volatile impurities. Melting point analysis (e.g., 217–220°C for analogous fluorobenzo[b]thiophene derivatives ) and nuclear magnetic resonance (¹H/¹³C NMR, ¹⁹F NMR) are critical for structural confirmation. Discrepancies in melting points between batches may arise from polymorphism or residual solvents, necessitating differential scanning calorimetry (DSC) for resolution .

Q. What are the key spectroscopic characteristics used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Downfield shifts for aromatic protons adjacent to electron-withdrawing groups (Br, F). For example, the proton at the 3-position of the thiophene ring may appear as a doublet (J = 8–10 Hz) due to coupling with fluorine .
  • ¹⁹F NMR : A singlet near -110 ppm (CFCl₃ reference) confirms the fluorine substituent’s electronic environment .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 600–700 cm⁻¹ (C-Br stretch) .

Advanced Research Questions

Q. How do the positions of bromo and fluoro substituents influence the reactivity of benzo[b]thiophene-2-carboxylic acid derivatives in cross-coupling reactions?

  • Methodological Answer : Bromine at the 4-position acts as a leaving group in Suzuki-Miyaura couplings, enabling substitution with boronic acids (e.g., arylboronic acids for biaryl synthesis). Fluorine at the 6-position, being meta-directing, stabilizes the transition state in nucleophilic aromatic substitution (SNAr) reactions. However, steric hindrance from the carboxylic acid group at position 2 may require optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

Q. What strategies can resolve discrepancies in reported physical properties (e.g., melting points) of halogenated benzo[b]thiophene derivatives?

  • Methodological Answer : Variations in melting points (e.g., 121°C vs. 217–220°C for similar compounds ) often stem from differences in crystallinity or hydration. Researchers should:

  • Perform thermogravimetric analysis (TGA) to detect solvent/moisture content.
  • Use single-crystal X-ray diffraction to identify polymorphic forms.
  • Compare DSC profiles with literature data to confirm phase transitions .

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to predict reactive sites. For example, the LUMO energy of the bromo-fluoro derivative indicates susceptibility to attack at the bromine-bearing carbon. Solvent effects (DMF, DMSO) can be modeled using polarizable continuum models (PCM) to optimize reaction conditions .

Key Research Considerations

  • Synthetic Challenges : Competing halogenation at adjacent positions requires precise temperature control (-10°C to 0°C) and stoichiometric monitoring .
  • Safety : Bromine and fluorine handling demands fume hood use and personal protective equipment (PPE) due to toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
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4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

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